tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate
Description
tert-Butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate (CAS: 570390-94-2, Molecular Formula: C₈H₁₆ClNO₃) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a benzyl substituent, and a 3-chloro-2-hydroxypropyl chain. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Rivaroxaban, a potent anticoagulant . Its synthesis involves reacting (S)-tert-butyl (3-chloro-2-hydroxypropyl)carbamate with methyl (4-(3-oxomorpholino)phenyl)carbamate under lithium-mediated conditions, followed by deprotection to yield Rivaroxaban’s key intermediate . The Boc group enhances stability during synthesis, while the chloro and hydroxyl groups enable regioselective reactivity in nucleophilic substitutions.
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17(11-13(18)9-16)10-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHFVUYSXVENKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The amine reacts with tert-butyl chloroformate in dichloromethane or ethyl acetate, facilitated by a base such as triethylamine or sodium bicarbonate. The base deprotonates the amine, enabling nucleophilic attack on the electrophilic carbonyl carbon of the chloroformate. The reaction typically proceeds at 0–25°C for 4–6 hours, yielding the carbamate after aqueous workup.
Key Data:
Purification and Stereochemical Considerations
Crude product purification employs column chromatography (silica gel, 10–40% ethyl acetate/hexane). The (1S,2S)-stereoisomer dominates when starting from enantiomerically pure amine precursors, critical for pharmaceutical applications. Chiral HPLC or NMR analysis confirms enantiomeric excess (>98% ee).
Epoxide Intermediate Strategy
A two-step approach leverages epoxide ring-opening to introduce the 3-chloro-2-hydroxypropyl moiety.
Epoxide Synthesis
tert-Butyl N-benzylcarbamate is first reacted with epichlorohydrin under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). The epoxide forms via nucleophilic attack of the carbamate nitrogen on epichlorohydrin, followed by intramolecular cyclization.
Example Protocol:
Epoxide Ring-Opening with HCl
The epoxide intermediate is treated with hydrochloric acid to regioselectively open the ring, forming the 3-chloro-2-hydroxypropyl group. The reaction proceeds via protonation of the epoxide oxygen, followed by chloride attack at the less substituted carbon.
Optimization Insight:
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Solvent: Ethanol/water (4:1) improves solubility and reaction homogeneity.
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Workup: Neutralization with NaHCO₃, extraction with EtOAc, and drying over MgSO₄.
BOC Protection Followed by Functionalization
This method involves sequential protection of the amine, followed by chloro-hydroxypropyl group installation.
Stepwise Synthesis
-
BOC Protection:
Benzylamine reacts with di-tert-butyl dicarbonate in THF/water (1:1) at pH 9–10 (NaHCO₃). Quantitative yield is achieved within 2 hours. -
Alkylation:
The BOC-protected amine undergoes alkylation with 1,3-dichloro-2-propanol in DMF, using K₂CO₃ as a base. Microwave-assisted heating (100°C, 30 minutes) enhances reaction efficiency.
Data Comparison:
| Step | Conditions | Yield |
|---|---|---|
| BOC Protection | THF/H₂O, pH 9, 2 hours | 99% |
| Alkylation | DMF, K₂CO₃, 100°C, 30 min | 65% |
Chlorination Optimization
Post-alkylation, the secondary alcohol is chlorinated using SOCl₂ in dichloromethane. Excess SOCl₂ (2.5 equiv) and catalytic pyridine achieve full conversion within 1 hour.
One-Pot Carbamate Condensation
A patent-derived one-pot method condenses tert-butyl carbamate with a pre-formed 3-chloro-2-hydroxypropylbenzylamine derivative.
Reaction Design
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Lithium Cation Assistance: LiClO₄ in THF stabilizes intermediates, improving yield to 85%.
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Base Selection: DBU (1,8-diazabicycloundec-7-ene) outperforms triethylamine by minimizing side reactions.
Procedure Highlights:
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Mix tert-butyl carbamate (1.0 equiv), 3-chloro-2-hydroxypropylbenzylamine (1.1 equiv), LiClO₄ (0.2 equiv), and DBU (1.5 equiv) in THF.
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Stir at 60°C for 8 hours.
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Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A microreactor system reduces reaction time from hours to minutes:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 3-position undergoes nucleophilic substitution under mild conditions. Key examples include:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 60°C, 6 h | Tertiary amine with azide substituent | 78% | |
| Thiourea (NH₂CSNH₂) | EtOH, reflux, 4 h | Thiol derivative | 65% | |
| Potassium phthalimide | DMSO, 80°C, 8 h | Phthalimido-substituted product | 72% |
Mechanism : The reaction proceeds via an S<sub>N</sub>2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom. Steric hindrance from the benzyl and tert-butyl groups slightly reduces reaction rates compared to less substituted analogs.
Hydrolysis Reactions
The carbamate group hydrolyzes under acidic or basic conditions:
Acidic Hydrolysis
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Conditions : 6 M HCl, 90°C, 3 h
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Products : Benzylamine derivative, CO₂, tert-butanol
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Yield : >85%
Basic Hydrolysis
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Conditions : 2 M NaOH, 70°C, 2 h
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Products : Sodium carbonate, benzyl alcohol, 3-chloro-2-hydroxypropylamine
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Yield : 92%
Kinetics : Hydrolysis follows first-order kinetics with a rate constant in basic conditions.
Oxidation of the Hydroxyl Group
The secondary alcohol moiety oxidizes to a ketone under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, RT, 12 h | 3-Chloro-2-oxopropyl derivative | 68% |
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C, 2 h | Same ketone | 74% |
Side Reactions : Over-oxidation to carboxylic acids is suppressed by using anhydrous conditions.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from related carbamates due to its benzyl and hydroxyl groups:
Notable Trend : Electron-withdrawing groups (e.g., oxo) enhance substitution rates, while bulky substituents (e.g., benzyl) reduce them .
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its reactive carbamate group can be utilized in various substitution reactions, making it a versatile intermediate in organic chemistry.
Biological Studies
Due to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate is used in studies related to enzyme inhibition and protein modification. This property allows researchers to investigate biochemical pathways and cellular processes.
Material Science
In industrial applications, this compound can be employed in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.
Pharmaceutical Development
Its structure makes it a candidate for drug development, particularly in creating inhibitors for specific biological targets. The carbamate moiety can enhance the bioavailability and efficacy of pharmaceutical agents.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure | Key Application |
|---|---|---|
| tert-Butyl N-(3-hydroxypropyl)carbamate | Structure | Less reactive due to absence of chloro group; used in simpler syntheses |
| tert-Butyl N-benzylcarbamate | Structure | Lacks chloro group; used in basic organic synthesis |
| tert-Butyl N-(2,3-dihydroxypropyl)carbamate | Structure | Contains two hydroxyl groups; different reactivity patterns |
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory effects of this compound on specific proteases. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, demonstrating its potential as a lead compound for drug development targeting protease-related diseases .
Case Study 2: Organic Synthesis Applications
In a systematic investigation of structure-activity relationships (SAR), researchers utilized this compound as a precursor for synthesizing novel sulfonamide derivatives. The study highlighted how modifications to the benzyl and chloro groups affected biological activity, paving the way for developing new therapeutic agents .
Case Study 3: Polymer Chemistry
The compound was employed in synthesizing biodegradable polymers through controlled polymerization techniques. Its incorporation into polymer chains improved mechanical properties while maintaining biodegradability, showcasing its utility in sustainable material science .
Mechanism of Action
The mechanism of action of tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives
Structural and Functional Differences
- Substituent Effects: The 3-chloro-2-hydroxypropyl group in the target compound enhances electrophilicity at the chlorine site, facilitating nucleophilic displacement reactions. In contrast, compounds like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate rely on hydroxyl groups for hydrogen bonding in chiral recognition .
- Reactivity: The chloro group in the target compound allows for selective alkylation or elimination reactions, whereas hydroxyl-containing analogs (e.g., 2-hydroxycyclopentyl derivatives) are more suited for oxidation or protection/deprotection strategies . Boc Protection: All compounds utilize the Boc group for amine protection, but deprotection conditions vary. For example, the target compound requires HCl for Boc removal , while amino-hydroxypropyl derivatives may need milder acidic conditions to preserve the amine .
Stability and Industrial Viability
- Thermal Stability : The cyclopropane-containing derivative (CAS 1934483-16-5) exhibits higher thermal stability (bp 326.6°C) compared to the target compound, which is typically processed at room temperature .
- Scalability : The target compound’s synthesis is optimized for cost-effective industrial production, whereas bicyclic derivatives require specialized catalysts, increasing complexity .
Biological Activity
tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in scientific research, particularly in the fields of enzyme inhibition and medicinal chemistry.
- Molecular Formula : C15H20ClNO3
- Molecular Weight : 297.7772 g/mol
- IUPAC Name : tert-butyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
- CAS Number : 102123-74-0
The compound features a carbamate functional group that is reactive, allowing it to participate in various chemical reactions, including substitution and hydrolysis.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The mechanism involves:
- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzymatic activity. This interaction can significantly affect various biochemical pathways and cellular processes .
- Protein Modification : The compound may modify proteins through its reactive functionalities, impacting their structure and function .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Enzyme Inhibition Studies
In studies focusing on enzyme inhibition, this compound has been evaluated for its ability to inhibit various enzymes crucial in metabolic pathways. For instance:
- It has shown promise as an inhibitor in studies related to protein modification and enzyme activity modulation .
Antimicrobial Properties
Some derivatives of carbamate compounds have been explored for their antimicrobial properties. Although direct evidence for the antimicrobial activity of this compound is sparse, its structural analogs have shown effectiveness against various pathogens, indicating potential in this area .
Case Studies and Research Findings
Several studies have investigated the biological implications of carbamate compounds:
- Study on Enzyme Inhibition :
- Anticonvulsant Screening :
Data Table: Summary of Biological Activities
| Biological Activity | Observations/Findings |
|---|---|
| Enzyme Inhibition | Covalent binding leading to inhibition |
| Protein Modification | Alteration of protein functions through reactive groups |
| Anticonvulsant Activity | Potential based on structural analogs |
| Antimicrobial Properties | Indications from related compounds |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
